

# Application Notes and Protocols for In Vivo Use of Deucravacitinib (BMS-986165)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Deucravacitinib (formerly BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3).[3] [4][5] This selectivity is a key differentiator from other pan-JAK inhibitors.[3] Deucravacitinib potently blocks the signaling of key cytokines implicated in various immune-mediated diseases, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2][6] These application notes provide detailed protocols and quantitative data to guide the in vivo use of Deucravacitinib in preclinical research.

### **Mechanism of Action**

Deucravacitinib allosterically binds to the TYK2 pseudokinase (JH2) domain, stabilizing an inactive conformation of the enzyme.[4][7] This prevents the downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I IFNs.[1][2] The inhibition of these pathways leads to reduced inflammation and immune cell activation, making Deucravacitinib a promising therapeutic agent for a range of autoimmune and inflammatory disorders.[6][8]





Click to download full resolution via product page

Deucravacitinib's Mechanism of Action



**Quantitative Data Summary** 

In Vivo Efficacy in Murine Models

| Disease<br>Model                                        | Animal<br>Strain | Dose                 | Dosing<br>Regimen                  | Key Findings                                                                                              | Reference |
|---------------------------------------------------------|------------------|----------------------|------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| IL-23-Induced<br>Psoriasis-like<br>Skin<br>Inflammation | C57BL/6          | 7.5, 15, 30<br>mg/kg | Oral gavage,<br>BID for 9<br>days  | Dose- dependent reduction in acanthosis. 15 mg/kg was as effective as an anti-IL- 23 adnectin.            | [1][8]    |
| Anti-CD40-<br>Induced<br>Colitis                        | SCID             | 50 mg/kg             | Oral gavage,<br>BID                | 99% inhibition of peak weight loss and 70% reduction in histological scores.                              | [1]       |
| Lupus<br>(NZB/W F1<br>mice)                             | NZB/W            | up to 30<br>mg/kg    | Oral gavage,<br>QD for 3<br>months | Well-tolerated and protected against nephritis. Correlated with inhibition of type I IFN gene expression. | [1]       |

# **Pharmacokinetic Parameters in Mice**



| Parameter                    | Value                     | Dose            | Reference |
|------------------------------|---------------------------|-----------------|-----------|
| Bioavailability (F)          | 122%                      | 10 mg/kg (oral) | [8]       |
| Cmax                         | 7.5 μΜ                    | 10 mg/kg (oral) | [8]       |
| AUC                          | 36 μM·h                   | 10 mg/kg (oral) | [8]       |
| Elimination Half-life (t1/2) | 8-15 hours (in<br>humans) | Single dose     | [1][6]    |

# Experimental Protocols IL-23-Induced Psoriasis-like Skin Inflammation Model in Mice

This model recapitulates key features of human psoriasis, including epidermal hyperplasia (acanthosis) and inflammatory cell infiltration driven by the IL-23/Th17 axis.[1]

#### Materials:

- Deucravacitinib (BMS-986165)
- Vehicle (e.g., EtOH:TPGS:PEG300, 5:5:90 or 5% DMSO, 50% PEG300, 5% Tween-80, 45% saline)[1][7]
- Recombinant mouse IL-23
- 6-8 week old female C57BL/6 mice[3]
- Standard laboratory equipment for animal handling, injections, and tissue collection.

#### Protocol:

- Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.
- Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control,
   Deucravacitinib at 7.5, 15, and 30 mg/kg, and a positive control such as an anti-IL-23



antibody).[1]

- Disease Induction: On day 0, administer intradermal injections of recombinant mouse IL-23 into the ears of the mice. Repeat IL-23 injections every other day through day 9.[1]
- Drug Administration:
  - Prepare Deucravacitinib in the chosen vehicle to the desired concentrations.
  - Administer Deucravacitinib or vehicle control via oral gavage twice daily (BID), starting the evening before the first IL-23 injection.
- Monitoring and Measurements:
  - Monitor the mice daily for signs of inflammation such as erythema, scaling, and skin thickness.
  - Measure ear thickness daily using a digital caliper as a quantitative measure of inflammation.
- Sample Collection: On day 10, euthanize the mice and collect ear tissue and blood samples.
   [7]
- Endpoint Analysis:
  - Histopathology: Fix ear tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
  - Gene Expression Analysis: Isolate RNA from a portion of the ear tissue for quantitative PCR (qPCR) analysis of inflammatory cytokine expression (e.g., IL-17A, IL-21, IL-12, and IL-23 subunits).[1][8]
  - Pharmacokinetic Analysis: Analyze blood samples to determine the plasma concentrations of Deucravacitinib.





Click to download full resolution via product page

In Vivo Psoriasis Model Workflow

## **Safety and Toxicology**

In preclinical and clinical studies, Deucravacitinib has been generally well-tolerated.[2][6] In a first-in-human study, the overall frequency of adverse events was similar between the Deucravacitinib and placebo groups.[6] No serious adverse events were reported in a Phase 2 trial for psoriatic arthritis.[5]



#### Conclusion

Deucravacitinib (BMS-986165) is a highly selective and potent allosteric inhibitor of TYK2 with demonstrated efficacy in various preclinical models of immune-mediated diseases. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute in vivo studies using this compound. Careful adherence to the described methodologies will ensure robust and reproducible results in the investigation of Deucravacitinib's therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9
   |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 2. Bristol Myers Squibb Bristol Myers Squibb Announces Deucravacitinib (BMS-986165)
   Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis
   Study [news.bms.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Deucravacitinib | C20H22N8O3 | CID 134821691 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase
   2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized,
   Double-Blind, Placebo-Controlled Trial ACR Meeting Abstracts [acrabstracts.org]
- 6. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. drughunter.com [drughunter.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Use of Deucravacitinib (BMS-986165)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136300#how-to-use-bms-960-in-vivo]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com